![molecular formula C6H12F2O4S2 B13571481 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate](/img/structure/B13571481.png)
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of difluoro groups, a methoxyethyl group, and a methanesulfonate group, which contribute to its reactivity and versatility in chemical synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate typically involves the reaction of 2,2-difluoroethanol with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonate ester. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the compound.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate undergoes various types of chemical reactions, including:
Substitution Reactions: The methanesulfonate group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: The sulfanyl group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: The difluoro groups can be reduced to form difluoromethyl derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), bases (e.g., triethylamine), solvents (e.g., dichloromethane).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., acetonitrile).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).
Major Products Formed
Substitution: Formation of substituted derivatives with various functional groups.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of difluoromethyl derivatives.
Aplicaciones Científicas De Investigación
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate has a wide range of applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique reactivity.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate exerts its effects involves the interaction of its functional groups with molecular targets The difluoro groups enhance the compound’s stability and reactivity, while the methanesulfonate group acts as a leaving group in substitution reactions
Comparación Con Compuestos Similares
Similar Compounds
- 2,2-Difluoro-2-(fluorosulfonyl)acetic acid methyl ester
- 2,2-Difluoro-2-(fluorosulfonyl)ethyl acetate
- 2,2-Difluoro-2-(fluorosulfonyl)propyl acetate
Uniqueness
2,2-Difluoro-2-[(2-methoxyethyl)sulfanyl]ethylmethanesulfonate is unique due to the combination of its difluoro, methoxyethyl, and methanesulfonate groups. This combination imparts distinct reactivity and stability, making it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C6H12F2O4S2 |
|---|---|
Peso molecular |
250.3 g/mol |
Nombre IUPAC |
[2,2-difluoro-2-(2-methoxyethylsulfanyl)ethyl] methanesulfonate |
InChI |
InChI=1S/C6H12F2O4S2/c1-11-3-4-13-6(7,8)5-12-14(2,9)10/h3-5H2,1-2H3 |
Clave InChI |
XEJZWLCKPPYXRO-UHFFFAOYSA-N |
SMILES canónico |
COCCSC(COS(=O)(=O)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Bromopyrazolo[1,5-a]pyrazin-4-amine](/img/structure/B13571406.png)

![sodium (2R,5S,6S)-3,3-dimethyl-7-oxo-6-(2-phenylacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13571417.png)








